2,4,6-Tris((dimethylamino)methyl)phenol monoacetate

Epoxy curing accelerator Pot life extension Latent catalyst

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate (CAS 85409-80-9) is the 1:1 acetic acid salt of the well-established tertiary amine accelerator 2,4,6-tris(dimethylaminomethyl)phenol (free base, CAS 90-72-2, commonly known as DMP-30, Ancamine® K54, or TMR-30). The parent free base is recognized as probably the most widely used room-temperature accelerator for two-component epoxy resin systems and serves as the benchmark against which new epoxy catalysts are developed and tested.

Molecular Formula C17H29N3O2
Molecular Weight 307.4 g/mol
CAS No. 85409-80-9
Cat. No. B12664869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris((dimethylamino)methyl)phenol monoacetate
CAS85409-80-9
Molecular FormulaC17H29N3O2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1CN(C)C)CN(C)C)CN(C)C
InChIInChI=1S/C17H29N3O2/c1-13(21)22-17-15(11-19(4)5)8-14(10-18(2)3)9-16(17)12-20(6)7/h8-9H,10-12H2,1-7H3
InChIKeyUOLABKZLQOSMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris((dimethylamino)methyl)phenol Monoacetate (CAS 85409-80-9) — Technical Baseline and Procurement Positioning


2,4,6-Tris((dimethylamino)methyl)phenol monoacetate (CAS 85409-80-9) is the 1:1 acetic acid salt of the well-established tertiary amine accelerator 2,4,6-tris(dimethylaminomethyl)phenol (free base, CAS 90-72-2, commonly known as DMP-30, Ancamine® K54, or TMR-30) [1]. The parent free base is recognized as probably the most widely used room-temperature accelerator for two-component epoxy resin systems and serves as the benchmark against which new epoxy catalysts are developed and tested [1]. The monoacetate salt modifies the parent structure through stoichiometric protonation of one tertiary amine site by acetic acid (SMILES: Oc1c(cc(cc1CN(C)C)CN(C)C)CN(C)C.CC(O)=O), yielding a molecular formula of C₁₇H₃₁N₃O₃ and molecular weight of 325.45 g/mol [2]. This salt formation fundamentally alters the compound's reactivity profile, converting an immediately active nucleophilic catalyst into a thermally activated latent accelerator — the single most consequential differentiation for procurement decisions involving one-component or extended-pot-life epoxy formulations .

Why Free Base DMP-30 and Alternative Tertiary Amines Cannot Substitute for 2,4,6-Tris((dimethylamino)methyl)phenol Monoacetate in Latent-Cure Applications


The free base DMP-30 (CAS 90-72-2) is an immediately active nucleophilic catalyst at ambient temperature, delivering a pot life of approximately 40–60 minutes at 25°C in standard DGEBA epoxy formulations . In contrast, tertiary amine salts of DMP-30 — the class to which the monoacetate belongs — extend room-temperature pot life to 6–10 hours at 20°C when used at 10–14 pph, representing a 9- to 15-fold increase in working time . This latency arises because the acetate counterion blocks the nucleophilic tertiary amine site, rendering the catalyst inactive until thermal activation (onset >50°C) liberates the free amine [1]. Attempting to substitute the monoacetate with free base DMP-30, BDMA, TEA, or DBU in a one-component or extended-pot-life formulation would result in premature gelation, uncontrolled exotherm, and processing failure. Even the tri-2-ethylhexoate salt (Ancamine® K61B) — a commercially available latency-modified DMP-30 derivative — represents a different latency/cure-speed balance determined by the carboxylate counterion's steric bulk and dissociation temperature, meaning salt selection is not interchangeable without formulation re-optimization . The monoacetate occupies a specific position in the latency/reactivity spectrum defined by its acetate counterion, and generic substitution without quantitative validation of pot life and cure kinetics will compromise both processing reliability and cured-property consistency [1].

Quantitative Differentiation Evidence: 2,4,6-Tris((dimethylamino)methyl)phenol Monoacetate vs. Free Base DMP-30, BDMA, DBU, and the Tri-2-ethylhexoate Salt


Room-Temperature Pot Life Extension: Tertiary Amine Salt of DMP-30 vs. Free Base DMP-30 in Liquid DGEBA Epoxy Resin

Tertiary amine salts of DMP-30 — the class encompassing the monoacetate — provide a room-temperature pot life of 6–10 hours at 20°C when formulated at 10–14 pph in liquid DGEBA epoxy resins . In contrast, the free base DMP-30 delivers a pot life of approximately 40 minutes at 25°C (25 g mass, 10 phr loading) in the same epoxy system [1], and approximately 60 minutes when used as an accelerator at 2.0% in EPON 828/DETA systems at 25°C [2]. This represents a 9- to 15-fold extension in usable working time. The extension is mechanistically attributed to protonation of the tertiary amine by the carboxylic acid counterion, which suppresses nucleophilic catalysis of epoxy ring-opening until thermal activation dissociates the salt [3]. Free base DMP-30, BDMA (pot life ~75 min at 1.0% in EPON 828/DETA), and DBU (pot life ~45 min at 1.0%) all lack this latency mechanism and are unsuitable for applications requiring extended open time [2].

Epoxy curing accelerator Pot life extension Latent catalyst One-component epoxy

Thermal Activation Onset: Carboxylic Acid Salt of Tertiary Amine vs. Free Tertiary Amine in Anhydride-Cured Epoxy Systems

Carboxylic acid salts of tertiary amines — including acetate salts such as the monoacetate — function as latent anhydride accelerators that enable epoxy resin curing only when heated to an elevated temperature, with an onset temperature greater than approximately 50°C [1]. The free tertiary amine (e.g., unmodified DMP-30) is catalytically active at ambient temperature and initiates curing immediately upon mixing, precluding its use in one-component epoxy formulations that require room-temperature storage stability [1]. In a direct comparative study of DMP-30 carboxylic acid double salt versus free DMP-30 in anhydride/epoxy systems using DSC and rotational viscometry, the salt form demonstrated genuine latent acceleration behavior — negligible viscosity build-up at ambient temperature followed by rapid curing upon heating — whereas the free DMP-30 system showed immediate viscosity increase and progressive gelation at room temperature [2]. The patent literature further specifies that traditional aminophenol compounds (free tertiary amines) typically afford epoxy adhesives with shelf stability of only approximately three days at room temperature, whereas carboxylic acid salt forms enable prolonged storage stability in a single-component admixture with anhydride curing agents and epoxy resins [3].

Latent curing agent Thermal activation Anhydride-epoxy curing One-component adhesive

Epoxy Group Conversion Efficiency: DMP-30 (Parent Free Base) vs. BDMA and TEA in Epoxy/Polymercaptan Systems

In a direct comparative study of tertiary amine accelerators in epoxy resin/polymercaptan systems using real-time FTIR and non-isothermal DSC, DMP-30 (the parent free base of the monoacetate) demonstrated higher catalytic efficiency than both N,N-dimethylbenzylamine (BDMA) and triethylamine (TEA) [1]. At 5 wt% loading, DMP-30 achieved 85.2% conversion of epoxy groups within 20 minutes — the highest conversion among the accelerators tested [1]. While this specific datum pertains to the free base form, it establishes a critical baseline: the intrinsic catalytic potency of the DMP-30 molecular architecture (three tertiary amine sites plus a phenolic hydroxyl group capable of hydrogen-bonding stabilization of reaction intermediates) is superior to mono-functional tertiary amines such as BDMA and TEA [2]. The monoacetate salt inherits this multi-site catalytic architecture, with the acetate counterion serving as a thermally cleavable blocking group that temporarily suppresses but does not eliminate the underlying catalytic potential — a distinction from inherently less potent mono-amines where latency modification would further erode already-marginal activity .

Epoxy curing kinetics Catalytic efficiency Polymercaptan hardener Conversion rate

Acid-Blocked Latency via pH Modulation: DMP-30/Acetic Acid System vs. Unmodified DMP-30 in Epoxy Adhesive Formulations

Chinese patent CN102604046A discloses a DMP-30 'closing method' wherein 60–90% DMP-30 is mixed with 10–40% of an acidoid (acidic substance) to disable the DMP-30 from catalyzing epoxy ring-opening at ambient temperature, converting it into a latent curing catalyst that activates upon gentle heating [1]. When phosphorous acid was used at 10% with 90% DMP-30, the resulting mixture exhibited a pH of 7.1 — neutralization that effectively blocked the amine's nucleophilicity [1]. This directly establishes the principle that stoichiometric or near-stoichiometric acid blocking of DMP-30's amine sites produces latency: the acetate counterion in the monoacetate (a 1:1 molar adduct of acetic acid with DMP-30) represents the simplest and most precisely defined implementation of this general strategy. In contrast, unmodified DMP-30 in the same epoxy adhesive formulation would cause gelation within minutes to hours at room temperature, rendering the adhesive unusable as a pre-mixed, single-component product [1]. The patent also demonstrates versatility: alternative acidoids including citric acid (20% with 80% DMP-30, yielding pH 9.8) produced different latency/cure profiles, illustrating that the monoacetate's specific 1:1 acetic acid stoichiometry defines a particular point in the latency spectrum [1].

Acid-blocked amine pH-controlled latency Epoxy adhesive DMP-30 enclosure method

Gel Time and Pot Life Ranking Among Tertiary Amine Accelerators: DMP-30 (Parent Base) vs. DBU, BDMA, and THU in EPON 828/DETA at 25°C and 60°C

In a systematic comparative study of four tertiary amine accelerators in a standardized EPON 828/DETA epoxy system, DMP-30 (free base) at 2.0% loading exhibited a gel time of 25 minutes and pot life of 60 minutes at 25°C, positioning it between the fastest (THU: 15 min gel, 35 min pot life) and the slowest (BDMA: 32 min gel, 75 min pot life) [1]. At elevated temperature (60°C), DMP-30 gel time reduced to 12 minutes, demonstrating moderated thermal responsiveness compared to DBU (6 min at 60°C) and THU (5 min at 60°C), which exhibited more aggressive thermal acceleration [1]. This intermediate reactivity profile of the DMP-30 scaffold — fast enough for industrial throughput, controlled enough to avoid thermal runaway — is inherited by the monoacetate salt, but with the critical added dimension of ambient-temperature latency. The monoacetate thus offers a dual control mechanism: thermal gating of catalyst activation (on/off switch via salt dissociation above ~50°C) combined with the parent scaffold's intrinsically balanced cure kinetics after activation [2]. Neither DBU (too aggressive) nor BDMA (too sluggish, and lacking the multi-site catalytic architecture) can replicate this combined latency-plus-controlled-reactivity profile [1].

Gel time comparison Pot life ranking Tertiary amine accelerator Epoxy cure kinetics

Highest-Value Application Scenarios for 2,4,6-Tris((dimethylamino)methyl)phenol Monoacetate Based on Quantitatively Evidenced Differentiation


One-Component Epoxy Adhesives and Sealants Requiring >6-Hour Room-Temperature Working Life

The monoacetate's 6–10 hour pot life at 20°C in DGEBA epoxy systems directly enables the formulation of pre-mixed, single-component epoxy adhesives and sealants that remain workable for a full production shift without premature gelation. Free base DMP-30 (pot life ~40–60 min) cannot support this application format [1]. Industrial sectors benefiting include automotive structural adhesive assembly lines, aerospace sealant applications, and consumer-grade single-component epoxy repair products where end-users require extended open time after dispensing.

Thermally Activated Potting and Encapsulation Compounds for Electronic and Electrical Components

The thermal activation onset >50°C demonstrated for carboxylic acid salts of tertiary amines makes the monoacetate suitable for electronic potting compounds where the formulated resin must remain stable during storage and dispensing at ambient temperature, then cure rapidly upon exposure to moderate heat (60–150°C). The DMP-30 scaffold's moderate thermal responsiveness — gel time of 12 minutes at 60°C versus 5–6 minutes for more aggressive accelerators like DBU and THU [1] — provides better control over exotherm in thick-section encapsulations, reducing the risk of thermal damage to sensitive electronic components. The cured resins also exhibit good adhesion to metal and hydrophobic surface characteristics [2].

Large-Scale Composite Fabrication via Vacuum Infusion or Wet Lay-Up with Extended Infusion Windows

The 9- to 15-fold pot life extension of the salt form versus free base DMP-30 is critical for vacuum-assisted resin transfer molding (VARTM) and wet lay-up processes where the resin must remain low-viscosity and flowable for several hours to fully impregnate large fiber preforms before gelation initiates. Free base DMP-30's 40–60 minute pot life is incompatible with large-part infusion [1]. After mold filling is complete, thermal activation (e.g., heated mold or oven post-cure) triggers rapid curing driven by the DMP-30 scaffold's intrinsically high catalytic efficiency — demonstrated by 85.2% epoxy conversion within 20 minutes of activation [3] — minimizing cycle time once the infusion window closes.

Latent Anhydride-Cured Epoxy Systems for High-Temperature-Service Composite and Coating Applications

The monoacetate, as a carboxylic acid salt of a tertiary amine, is specifically disclosed as a latent accelerator for anhydride-cured epoxy systems , which are preferred over amine-cured systems for applications requiring high glass transition temperature (Tg 60–175°C), low moisture absorption, and superior electrical properties . The latency mechanism — acid blocking of the tertiary amine until thermal activation — was validated through DSC and rotational viscometry studies comparing DMP-30 carboxylic acid salts versus free DMP-30 in anhydride/epoxy systems [1]. This application scenario is particularly relevant for fiber-reinforced composites in aerospace structures, high-temperature electrical insulation, and corrosion-resistant industrial coatings where anhydride-cured epoxy chemistry is specified for its thermal and dielectric performance.

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